3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol
Description
3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol is a fluorinated amino alcohol characterized by a trifluoromethyl group (-CF₃) at the C1 position and a secondary amine (butyl-ethyl-amino) at C2. This compound belongs to a class of molecules where the trifluoromethyl group enhances electronegativity and metabolic stability, while the amino alcohol moiety enables hydrogen bonding and chiral center formation.
Properties
Molecular Formula |
C9H18F3NO |
|---|---|
Molecular Weight |
213.24 g/mol |
IUPAC Name |
3-[butyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H18F3NO/c1-3-5-6-13(4-2)7-8(14)9(10,11)12/h8,14H,3-7H2,1-2H3 |
InChI Key |
PCQVAVBNPXDWHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)CC(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
$$
\text{CF}3\text{CH}2\text{CH}_2\text{OH} + \text{Butyl(ethyl)amine} \rightarrow \text{3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol}
$$
Conditions:
- Solvent: Aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile.
- Catalyst: Usually no catalyst, but sometimes a base like potassium carbonate or sodium hydride is employed to facilitate nucleophilic attack.
- Temperature: Typically between 0°C to 50°C to control reactivity and minimize side reactions.
- Reaction Time: Several hours with stirring.
Notes:
- The reaction's success depends on the nucleophilicity of the amine and the electrophilicity of the trifluoromethyl-bearing alcohol.
- This method is scalable and suitable for industrial synthesis with proper control of reaction parameters.
Trifluoromethylation of Precursors
An alternative route involves trifluoromethylation of suitable intermediates, such as amino alcohols or aldehydes, to introduce the trifluoromethyl group at the desired position.
Synthetic Route:
- Starting from trifluoroacetone or trifluoropropanols , trifluoromethylation reagents like trifluoromethyl silicon reagents (e.g., CF₃SiMe₃ ) or trifluoromethyl iodide are employed.
- The trifluoromethyl group is introduced via nucleophilic or radical pathways under catalytic conditions.
Example:
| Reagent | Solvent | Catalyst | Yield | Conditions |
|---|---|---|---|---|
| CF₃SiMe₃ | DME | CsF | ~77% | Room temperature, inert atmosphere |
This approach is documented in chemical literature for synthesizing trifluoromethylated alcohols and amines, providing high yields and functional group tolerance.
Reduction and Amination of Precursors
In some cases, the synthesis involves reduction of trifluoromethyl ketones or aldehydes followed by amination.
Steps:
Example:
- Reduction of trifluoromethyl ketone to trifluoromethyl alcohol.
- Nucleophilic substitution with amines in the presence of bases like potassium tert-butoxide.
Patent and Literature-Based Synthesis (Patents and Scientific Reports)
The patent CN106966912A describes a multi-step synthesis involving chiral resolution, reduction, and deprotection steps to obtain related amino alcohols, which can be adapted for the target compound:
- Chiral resolution of amino acids or derivatives.
- Reduction with sodium borohydride or Lewis acids.
- Deprotection of Boc groups or similar protecting groups.
Similarly, scientific reports detail solvent-free diazene reactions and trifluoromethylation protocols, which can be adapted for large-scale synthesis.
Data Summary Table: Preparation Methods
| Method | Reagents | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | 1,1,1-trifluoro-2-propanol + butyl ethyl amine | Low to moderate temperature, aprotic solvent | Simple, scalable | Possible side reactions, requires purification |
| Trifluoromethylation | CF₃SiMe₃ or CF₃I + precursors | Room temp, catalytic | High regioselectivity | Reagent cost, handling hazards |
| Reduction + Amination | Trifluoromethyl ketones + reducing agents + amines | Controlled temperature, inert atmosphere | High yield, versatile | Multi-step, longer process |
| Patent-based multi-step | Chiral resolution, reduction, deprotection | Specific to patent protocols | High stereoselectivity | Complex, multi-stage |
Chemical Reactions Analysis
Types of Reactions
3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different amines or alcohols.
Scientific Research Applications
Scientific Research Applications
- Chemistry: It serves as a building block in synthesizing more complex molecules.
- Biology: It is studied for its potential biological activity and interactions with biomolecules.
- Medicine: Research is ongoing to explore its potential therapeutic applications.
- Industry: It is used in developing new materials and chemical processes.
Chemical Reactions
3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol can undergo oxidation, reduction, and substitution reactions.
- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: It can be reduced to form different amines or alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
- Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
The products of these reactions depend on the specific reagents and conditions used.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways and its potential as a modulator of enzyme activity and receptor interactions.
Case Studies
- Inhibition of Enzymatic Activity: Derivatives of trifluoromethyl alcohols can act as inhibitors for specific enzymes like GSK-3β. Their potency varies based on structural modifications, including introducing bulky groups like butyl or ethyl.
- Antitumor Activity: Similar compounds have shown antiproliferative effects against cancer cell lines. The inclusion of trifluoromethyl groups has been linked to enhanced cytotoxicity in certain cancer models.
- Neuroprotective Effects: Some derivatives show promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of neurotransmitter systems via receptor antagonism has been suggested as a mechanism.
Mechanism of Action
The mechanism of action of 3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural Analogs and Their Substituents
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | Diethylamino Analog | 4-Chlorophenyl Derivative |
|---|---|---|---|
| LogP | ~2.5 (estimated) | 1.8 | ~3.2 |
| Water Solubility | Low | Moderate | Very Low |
| Boiling Point | >200°C (estimated) | 185–190°C | N/A |
| Chirality | Chiral center at C2 | Chiral center at C2 | Chiral center at C2 |
Key Trends :
Reactivity and Stability
- Acid Stability: Protonation of the hydroxyl group in superacids (e.g., HF/SbF₅) stabilizes dicationic species, as observed in trifluoromethylated phenonium ion studies .
- Hydrogen Bonding : The -OH and -NH groups enable intermolecular H-bonding, influencing crystallization and solubility .
Biological Activity
3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol is a compound of interest due to its unique trifluoromethyl group and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a trifluoromethyl group attached to a propanol backbone, along with a butyl(ethyl)amino substituent. This configuration may influence its solubility and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways. It has been studied for its potential as a modulator of enzyme activity and receptor interactions.
Case Studies
- Inhibition of Enzymatic Activity : Research indicates that derivatives of trifluoromethyl alcohols can act as inhibitors for specific enzymes such as GSK-3β. These compounds demonstrate varying degrees of potency based on their structural modifications, including the introduction of bulky groups like butyl or ethyl .
- Antitumor Activity : A study involving similar compounds highlighted their antiproliferative effects against cancer cell lines. The incorporation of trifluoromethyl groups has been linked to enhanced cytotoxicity in certain cancer models .
- Neuroprotective Effects : Some derivatives show promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of neurotransmitter systems via receptor antagonism has been suggested as a mechanism .
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions where the trifluoromethyl group is introduced through established protocols in organic chemistry. The following table summarizes key synthetic routes:
| Synthetic Route | Reagents | Yield | Conditions |
|---|---|---|---|
| Nucleophilic Substitution | CF3SiMe3 | 77% | DME, CsF |
| Trifluoromethylation | Carbonyl Compounds | Variable | Room Temperature |
Pharmacokinetics
Studies have evaluated the pharmacokinetic profiles of related compounds, indicating that modifications can significantly alter absorption and distribution in biological systems. For instance, the introduction of bulky substituents may enhance metabolic stability while reducing peripheral tissue exposure .
Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary findings suggest low cytotoxicity levels in non-cancerous cell lines, which is promising for further therapeutic exploration .
Q & A
Q. How can reaction parameters be optimized for synthesizing 3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol?
Methodological Answer: Key parameters include temperature (50–80°C), solvent polarity (e.g., THF or DMF), and reaction time (12–24 hrs). For example, trifluoromethyl groups require anhydrous conditions to prevent hydrolysis. Use Design of Experiments (DOE) to test interactions between variables. Monitor yields via LC-MS and purity via ¹⁹F NMR. Contradictions in solvent efficacy (e.g., THF vs. DMF) may arise due to steric hindrance; systematic optimization is critical .
Q. What analytical techniques are essential for characterizing structural and stereochemical properties?
Methodological Answer:
- ¹H/¹³C/¹⁹F NMR : Assign signals to confirm trifluoromethyl and amino group positions. ¹⁹F NMR is critical for tracking fluorinated intermediates .
- X-ray Crystallography : Resolve stereochemistry, especially for chiral centers (e.g., C2 and C3 in the propanol backbone) .
- Chiral HPLC/SFC : Determine enantiomeric purity (>98% ee) using columns like Chiralpak IG-3 .
Q. How can enantiomeric purity be validated during synthesis?
Methodological Answer: Use chiral stationary phases (CSPs) in HPLC with polar organic mobile phases (e.g., ethanol/hexane). Compare retention times with racemic mixtures. Advanced methods include vibrational circular dichroism (VCD) to confirm absolute configuration .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across in vitro vs. in vivo studies?
Methodological Answer: Discrepancies may arise from metabolic instability or off-target interactions. Conduct:
- Metabolic Stability Assays : Use liver microsomes to identify degradation pathways .
- Orthogonal Binding Assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate target affinity .
- Proteomic Profiling : Identify off-target interactions via pull-down assays with biotinylated analogs .
Q. What computational strategies predict interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Model binding to active sites (e.g., cytochrome P450). Prioritize poses with hydrogen bonding (amino group) and π-π stacking (aryl groups) .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. Analyze RMSD and binding free energy (MM/PBSA) .
Q. How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications : Replace butyl/ethyl groups with cyclopropyl or aryl moieties to enhance rigidity.
- Electron-Withdrawing Substituents : Introduce nitro or sulfonyl groups to modulate pKa of the amino group.
| Analog | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| 3-(Phenylamino)-trifluoropropanol | Butyl → Phenyl | 12 μM |
| 3-(Cyclopropylamino)-analog | Ethyl → Cyclopropyl | 8 μM |
Q. How to assess stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via UPLC. Trifluoromethyl groups enhance stability at acidic pH .
- Light/Oxidation Stress : Expose to UV (254 nm) and H₂O₂. Use radical scavengers (e.g., BHT) to mitigate oxidation .
Q. What advanced methods enable chiral resolution of stereoisomers?
Methodological Answer:
- Dynamic Kinetic Resolution (DKR) : Use chiral catalysts (e.g., Ru-based) to convert racemates into single enantiomers .
- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze esters of one enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
